Allyl 1H-imidazole-1-carboxylate is an organic compound characterized by the presence of an allyl group attached to an imidazole ring that also contains a carboxylate functional group. Its molecular formula is and it has a molecular weight of approximately 140.14 g/mol. The structure features a five-membered aromatic ring (imidazole) which is crucial for its reactivity and biological properties. This compound is recognized for its role as an acylating agent in various organic synthesis reactions, particularly in the formation of carbonates and esters.
AIC functions as a valuable acylating agent, introducing the carboxyallyl group (-CH2-CH=CH-COO-) to various nucleophilic centers, including:
A key advantage of AIC lies in its selective acylation ability. Under specific reaction conditions, AIC can selectively acylate primary alcohols over secondary alcohols present in a mixture. This chemoselectivity makes it a valuable tool for researchers working on complex molecules containing multiple functional groups [].
The synthesis of allyl 1H-imidazole-1-carboxylate can be achieved through several methods:
Allyl 1H-imidazole-1-carboxylate has several applications in organic chemistry:
Studies on the interactions of allyl 1H-imidazole-1-carboxylate with other chemical species reveal its potential as a reactive intermediate. Its ability to form complexes with Lewis acids enhances its electrophilic character, making it suitable for various acylation reactions. Further research into its interactions could unveil new catalytic applications or lead to the development of novel synthetic pathways.
Allyl 1H-imidazole-1-carboxylate shares structural similarities with several other imidazole derivatives. Here are some comparable compounds:
Compound Name | Similarity Index | Key Features |
---|---|---|
1-Allyl-1H-imidazole | 0.80 | Basic imidazole structure without carboxylate |
2-(1H-Imidazol-1-yl)ethanamine | 0.85 | Contains amine functionality |
2-(1H-Imidazol-1-yl)-N-methylethanamine | 0.83 | N-methyl substitution on ethylene group |
3-Ethyl-1-methyl-1H-imidazol-3-ium chloride | 0.83 | Quaternized imidazole derivative |
Uniqueness: Allyl 1H-imidazole-1-carboxylate is unique due to its carboxylate group, which enhances its reactivity compared to simpler imidazole derivatives. Its specific application in O-acylation reactions sets it apart from other compounds that may not exhibit similar electrophilic properties.
Irritant